BenchChemオンラインストアへようこそ!

21-Dehydroxy Desoxymetasone-d3

LC-MS/MS impurity quantification stable isotope-labeled internal standard

21-Dehydroxy Desoxymetasone-d3 (CAS N/A; unlabeled analog CAS 184899-80-7) is a deuterium-labeled (d3) stable isotope analog of 21-Dehydroxy Desoxymetasone, which itself is a recognized impurity and potential degradation product of the topical corticosteroid Desoximetasone (Desoxymetasone). The compound bears three deuterium atoms on the C-17 acetyl side chain, yielding a molecular formula of C₂₂H₂₆D₃FO₃ and a molecular weight of 363.48 g/mol—a nominal mass increase of +3.02 Da relative to the unlabeled analog (C₂₂H₂₉FO₃, 360.46 g/mol).

Molecular Formula C₂₂H₂₆D₃FO₃
Molecular Weight 363.48
Cat. No. B1163319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Dehydroxy Desoxymetasone-d3
Synonyms(11β,16α)-9-Fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione-d3
Molecular FormulaC₂₂H₂₆D₃FO₃
Molecular Weight363.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

21-Dehydroxy Desoxymetasone-d3: Deuterated Internal Standard for Desoximetasone Impurity Quantification


21-Dehydroxy Desoxymetasone-d3 (CAS N/A; unlabeled analog CAS 184899-80-7) is a deuterium-labeled (d3) stable isotope analog of 21-Dehydroxy Desoxymetasone, which itself is a recognized impurity and potential degradation product of the topical corticosteroid Desoximetasone (Desoxymetasone) [1][2]. The compound bears three deuterium atoms on the C-17 acetyl side chain, yielding a molecular formula of C₂₂H₂₆D₃FO₃ and a molecular weight of 363.48 g/mol—a nominal mass increase of +3.02 Da relative to the unlabeled analog (C₂₂H₂₉FO₃, 360.46 g/mol) [3]. It is supplied as a research-use-only analytical reference material, typically at ≥95% chemical purity, and is employed primarily as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of 21-Dehydroxy Desoxymetasone in pharmaceutical impurity profiling and stability-indicating assays via liquid chromatography–tandem mass spectrometry (LC-MS/MS) [2][4].

Why 21-Dehydroxy Desoxymetasone-d3 Cannot Be Replaced by Unlabeled or Parent-Drug Internal Standards


Generic substitution of 21-Dehydroxy Desoxymetasone-d3 with either its unlabeled analog (21-Dehydroxy Desoxymetasone) or the parent-drug deuterated standard (Desoximetasone-d3) introduces quantitation errors that compromise regulatory compliance. The unlabeled analog co-elutes with and is mass-isobaric to the target analyte, offering zero mass spectrometric discrimination; it cannot function as an internal standard in MS-based assays [1]. Desoximetasone-d3, while deuterated, targets the parent drug (MW 379.49) rather than the 21-dehydroxy impurity (MW 360.46 unlabeled; 363.48 labeled) and may exhibit different extraction recovery, ionization efficiency, and chromatographic retention relative to the impurity analyte—violating the fundamental requirement that a SIL-IS closely mimic the physicochemical behavior of its analyte [2]. In pharmaceutical impurity methods governed by ICH Q3A/Q3B and ANDA requirements, use of an analyte-mismatched internal standard can lead to systematic bias in impurity quantification, potentially causing erroneous acceptance/rejection decisions for drug product batches [2].

Quantitative Differentiation Evidence: 21-Dehydroxy Desoxymetasone-d3 vs. Closest Analogs


Mass Spectrometric Discrimination: +3.02 Da Isotopic Shift Enables Analyte-Specific Quantification vs. Unlabeled Analog

The defining quantitative differentiation of 21-Dehydroxy Desoxymetasone-d3 is its +3.02 Da mass shift relative to the unlabeled 21-Dehydroxy Desoxymetasone (363.48 vs. 360.46 g/mol), conferred by replacement of three hydrogen atoms with deuterium on the C-17 acetyl moiety [1]. This mass increment permits baseline-resolved selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions without isotopic cross-talk between the internal standard and analyte channels. The unlabeled analog provides zero mass discrimination and is therefore analytically invisible as an internal standard in MS-based quantification [2]. The d3 labeling position on a non-exchangeable carbon center minimizes deuterium back-exchange in protic solvents—a known vulnerability of labels placed on hydroxyl or amine positions [3].

LC-MS/MS impurity quantification stable isotope-labeled internal standard

Application Orthogonality: Impurity-Targeted SIL-IS vs. Parent-Drug Internal Standard (Desoximetasone-d3)

21-Dehydroxy Desoxymetasone-d3 is structurally and functionally distinct from the more commonly available Desoximetasone-d3 (Cayman 28159; MW 379.49). Desoximetasone-d3 is designed and validated as an internal standard for the parent drug Desoximetasone (MW 376.47), not for the 21-dehydroxy impurity [1]. The impurity lacks the C-21 hydroxyl group present in the parent drug, resulting in a molecular weight difference of approximately 16 Da (unlabeled) and altered chromatographic retention. Employing Desoximetasone-d3 to quantify 21-Dehydroxy Desoxymetasone would constitute an analyte-mismatched internal standard, a practice that the Stokvis et al. (2005) review identifies as a source of systematic bias in LC-MS bioanalysis, with potential accuracy deviations exceeding 15% depending on matrix complexity and ionization conditions [2].

pharmaceutical impurity profiling ANDA method validation SIL-IS selectivity

Storage Condition Differentiation: Refrigerated (2–8°C) vs. Freezer (−20°C) Storage Requirements

21-Dehydroxy Desoxymetasone-d3 is specified for storage at 2–8°C (refrigerated) per vendor technical datasheets, whereas the unlabeled 21-Dehydroxy Desoxymetasone requires storage at −20°C (freezer) as stated by Biozol [1]. This 22–28°C difference in recommended storage temperature has practical implications: refrigerated storage reduces freezer footprint, simplifies daily aliquot retrieval, and avoids freeze–thaw cycling that can introduce moisture condensation and accelerate degradation of hygroscopic steroid standards. The d3-labeled compound's enhanced configurational stability at moderate refrigeration temperatures may reflect reduced solid-state reactivity of the deuterated crystal lattice, though confirmatory forced-degradation data are not publicly available [1].

reference standard stability storage optimization laboratory procurement logistics

Deuterium Scrambling Risk Awareness: C-17 Acetyl Labeling Position Minimizes H/D Exchange vs. Labile Position Labels

The deuterium label in 21-Dehydroxy Desoxymetasone-d3 is positioned on the C-17 acetyl side chain (non-exchangeable carbon-bound deuterium), as evidenced by the formal name (11β,16α)-9-Fluoro-11-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione-d3 [1]. This contrasts with deuterated analogs bearing labels on exchangeable positions such as hydroxyl or amine protons, which are susceptible to hydrogen-deuterium back-exchange in protic solvents and can lose isotopic enrichment during sample preparation. The Cerilliant study on deuterium-labeled steroids demonstrated that scrambling in the collision cell is transition-dependent and can be mitigated through prudent MRM selection, but that label position fundamentally determines baseline scrambling propensity [2]. A d3 label on a non-exchangeable ketone-adjacent carbon (C-20/C-21 acetyl) provides greater isotopic stability than labels on the C-11 hydroxyl (present in the parent drug but absent in the 21-dehydroxy impurity) or C-21 hydroxyl positions.

hydrogen-deuterium scrambling LC-MS/MS method robustness isotopic fidelity

Procurement-Relevant Application Scenarios for 21-Dehydroxy Desoxymetasone-d3


ANDA Impurity Method Development and Validation for Desoximetasone Drug Products

21-Dehydroxy Desoxymetasone-d3 serves as the optimal SIL-IS for quantifying the 21-Dehydroxy Desoxymetasone impurity in Desoximetasone topical formulations (creams, ointments) during ANDA method validation. Its +3.02 Da mass shift enables specific MRM-based quantitation without interference from the unlabeled impurity or co-eluting matrix components . Regulatory submissions to the FDA and EMA under ICH Q3B require validated impurity methods with demonstrated accuracy (typically 80–120% recovery) and precision (RSD ≤15% at the reporting threshold); the use of an analyte-matched deuterated IS is the most direct path to meeting these criteria [1].

Stability-Indicating Assays for Forced Degradation Studies of Corticosteroid Formulations

In forced degradation studies (heat, light, oxidative, and hydrolytic stress) conducted per ICH Q1A(R2), 21-Dehydroxy Desoxymetasone may form as a degradation product of Desoximetasone. The d3-labeled standard enables accurate quantification of this degradant in the presence of complex degradation matrices, where ionization suppression or enhancement can exceed 30% without proper IS compensation. The non-exchangeable C-17 acetyl label ensures isotopic fidelity even under the acidic or basic hydrolysis conditions commonly employed in forced degradation protocols [2].

Quality Control Release Testing in Commercial Desoximetasone API and Finished Product Manufacturing

For QC laboratories performing batch release testing under cGMP, 21-Dehydroxy Desoxymetasone-d3 provides a refrigerator-stable (2–8°C), ready-to-use reference standard that eliminates the need for daily freezer (−20°C) retrieval and associated freeze–thaw cycling risks [3]. The 95%+ purity specification, while lower than that of some parent-drug deuterated standards, is adequate for an impurity internal standard where the absolute purity of the IS is mathematically corrected in the calibration model, provided a characterized reference standard of the unlabeled impurity is used for external calibration [4].

Pharmacokinetic and Metabolic Profiling Studies Requiring Discrimination of Impurity vs. Metabolite Signals

In exploratory DMPK studies where Desoximetasone metabolism may produce 21-dehydroxy or related des-hydroxy species, the d3-labeled impurity standard allows researchers to differentiate between pre-existing impurity carryover in the administered formulation and metabolites generated in vivo. The structural specificity of 21-Dehydroxy Desoxymetasone-d3 (lacking the C-21 OH but retaining the C-17 acetyl with deuterium) provides a unique MRM signature that is resolvable from both the parent drug-d3 and endogenous isobaric interferences . This application leverages the fundamental principle that SIL-IS co-elution with the analyte maximizes matrix-effect compensation, a benefit quantified across multiple bioanalytical method validation studies [1].

Quote Request

Request a Quote for 21-Dehydroxy Desoxymetasone-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.